molecular formula C13H11F2N3O B1468180 2-(2,5-Difluorobenzyl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one CAS No. 1353499-57-6

2-(2,5-Difluorobenzyl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one

Cat. No.: B1468180
CAS No.: 1353499-57-6
M. Wt: 263.24 g/mol
InChI Key: WNJRMNBZHDIDDW-UHFFFAOYSA-N
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Description

2-(2,5-Difluorobenzyl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound that features a pyrazolo[4,3-c]pyridine core structure. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of fluorine atoms in the benzyl group enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Difluorobenzyl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one typically involves multiple steps:

    Miyaura Borylation Reaction: The initial step involves the coupling of an intermediate with 2,5-difluorobenzyl through a Miyaura borylation reaction.

    Suzuki Reaction: This is followed by a Suzuki reaction in sequence in one pot to generate the desired intermediate.

    Deprotection: The final step involves deprotection to yield the key intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Difluorobenzyl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The fluorine atoms in the benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzyl ring.

Scientific Research Applications

2-(2,5-Difluorobenzyl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Difluorobenzyl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Difluorobenzyl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one is unique due to the specific arrangement of fluorine atoms in the benzyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for further research and development in medicinal chemistry and related fields.

Properties

IUPAC Name

2-[(2,5-difluorophenyl)methyl]-6,7-dihydro-5H-pyrazolo[4,3-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O/c14-9-1-2-11(15)8(5-9)6-18-7-10-12(17-18)3-4-16-13(10)19/h1-2,5,7H,3-4,6H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJRMNBZHDIDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=CN(N=C21)CC3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-Difluorobenzyl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one
Reactant of Route 2
Reactant of Route 2
2-(2,5-Difluorobenzyl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one
Reactant of Route 3
Reactant of Route 3
2-(2,5-Difluorobenzyl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one
Reactant of Route 4
Reactant of Route 4
2-(2,5-Difluorobenzyl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one
Reactant of Route 5
Reactant of Route 5
2-(2,5-Difluorobenzyl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one
Reactant of Route 6
2-(2,5-Difluorobenzyl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one

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